

Nuclear magnetic resonance (NMR) spectroscopy for Vobasine structure elucidation

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Compound of Interest

Compound Name: **Vobasine**
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Elucidating the Vobasine Scaffold: An Application of NMR Spectroscopy

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of **Vobasine**, a monoterpenoid indole alkaloid. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers involved in natural product chemistry, analytical chemistry, and drug discovery.

Introduction to Vobasine and the Role of NMR

Vobasine is a naturally occurring alkaloid found in various plant species of the *Tabernaemontana* and *Voacanga* genera.^[1] Like many indole alkaloids, **Vobasine** and its derivatives exhibit interesting biological activities, making them attractive targets for phytochemical and pharmacological research.^[1] The unambiguous determination of their complex molecular structures is a prerequisite for understanding their structure-activity relationships and for any further development.

NMR spectroscopy is an unparalleled and powerful analytical technique for the *de novo* structure elucidation of novel natural products and for the structural confirmation of known

compounds.[2][3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and the establishment of through-bond and through-space connectivities, ultimately revealing the complete chemical structure and stereochemistry of the molecule.

Quantitative NMR Data for Vobasine

The following tables summarize the ¹H and ¹³C NMR spectral data for **Vobasine**, compiled from available literature and spectral databases. The data were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **Vobasine** (Solvent: CDCl₃)

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	3.45	m	
3	4.15	d	11.5
5 α	2.85	m	
5 β	2.60	m	
6 α	2.20	m	
6 β	1.95	m	
9	7.50	d	7.8
10	7.10	t	7.5
11	7.15	t	7.6
12	7.30	d	8.0
14	2.55	m	
15	3.80	d	13.0
16	4.85	s	
18	1.65	d	6.8
19	5.40	q	6.8
21 α	3.10	d	14.5
21 β	2.90	d	14.5
N-CH ₃	2.50	s	
O-CH ₃	3.70	s	
NH	8.10	s	

Table 2: ¹³C NMR Spectroscopic Data for **Vobasine** (Solvent: CDCl₃)[4][5]

Atom No.	Chemical Shift (δ) ppm
2	135.8
3	59.8
5	53.2
6	34.5
7	108.2
8	128.5
9	118.2
10	119.5
11	121.8
12	111.2
13	136.5
14	45.1
15	35.2
16	54.1
17 (C=O)	173.5
18	12.8
19	125.0
20	130.5
21	60.1
N-CH ₃	42.5
O-CH ₃	51.7

Experimental Protocols for NMR Analysis

The following are generalized yet detailed protocols for acquiring high-quality NMR data for **Vobasine**. Instrument parameters may need to be optimized based on the specific spectrometer and probe combination available.

Sample Preparation

- Sample Purity: Ensure the isolated **Vobasine** sample is of high purity (>95%), as impurities can complicate spectral interpretation.
- Solvent: Use high-purity deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Concentration: Dissolve approximately 5-10 mg of **Vobasine** in 0.5-0.6 mL of CDCl_3 . The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for less sensitive experiments like ^{13}C and 2D NMR.
- NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

1D NMR Spectroscopy

^1H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., ' zg30' on Bruker instruments).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans.
- Temperature: 298 K.
- Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum

using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

- Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
- Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096 scans, or until an adequate signal-to-noise ratio is achieved.
- Temperature: 298 K.
- Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

- Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
- Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
- Spectral Width: 12-16 ppm in both dimensions.
- Data Points: 2048 in F2 and 256-512 in F1.
- Number of Scans: 2-4 per increment.
- Relaxation Delay: 1.5-2.0 seconds.

- Processing: Apply a sine-squared window function in both dimensions. Symmetrize the spectrum.

HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To identify one-bond correlations between protons and their directly attached carbons (^1H - ^{13}C).
- Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgsp').
- Spectral Width: 12-16 ppm in F2 (^1H) and 160-180 ppm in F1 (^{13}C).
- Data Points: 2048 in F2 and 256 in F1.
- Number of Scans: 4-8 per increment.
- Relaxation Delay: 1.5 seconds.
- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for an average of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

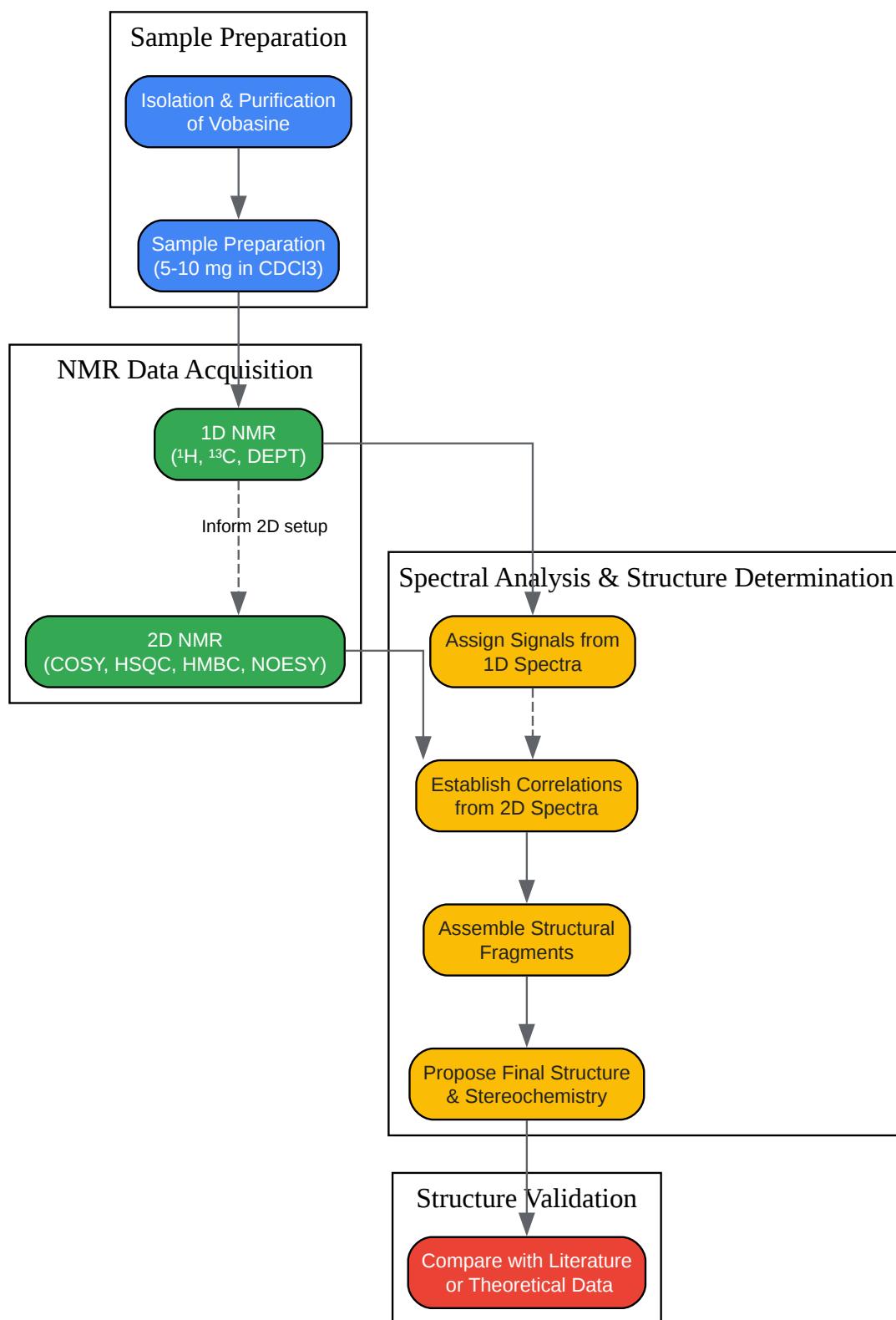
- Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (^1H - ^{13}C).
- Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').
- Spectral Width: 12-16 ppm in F2 (^1H) and 200-220 ppm in F1 (^{13}C).
- Data Points: 2048 in F2 and 256-512 in F1.
- Number of Scans: 8-16 per increment.
- Relaxation Delay: 1.5-2.0 seconds.
- Long-range Coupling Constant: Optimized for 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy):

- Purpose: To identify protons that are close in space, which helps in determining the relative stereochemistry.
- Pulse Program: Standard NOESY sequence with gradient selection (e.g., 'noesygpph').
- Spectral Width: 12-16 ppm in both dimensions.
- Data Points: 2048 in F2 and 256-512 in F1.
- Number of Scans: 8-16 per increment.
- Relaxation Delay: 1.5-2.0 seconds.
- Mixing Time: 500-800 ms.

Visualization of NMR-Based Structure Elucidation

The following diagrams illustrate the workflow and key correlations in the NMR-based structure elucidation of **Vobasine**.

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Caption: Workflow for **Vobasine** structure elucidation using NMR.

Caption: Key HMBC (red) and COSY (blue) correlations for **Vobasine**.

Data Interpretation and Structure Assembly

- ^1H and ^{13}C /DEPT Spectra: The initial analysis of the 1D spectra provides information on the number and types of protons and carbons. For instance, the aromatic region of the ^1H spectrum suggests a substituted indole nucleus. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (not shown but recommended) would differentiate between CH , CH_2 , and CH_3 groups.
- COSY Spectrum: The COSY spectrum reveals the proton-proton coupling networks. For **Vobasine**, this would clearly show the correlations within the ethylidene side chain (H-18 to H-19) and the spin system in the aromatic ring (H-9 through H-12).
- HSQC Spectrum: The HSQC spectrum maps each proton to its directly attached carbon atom, allowing for the unambiguous assignment of protonated carbons.
- HMBC Spectrum: The HMBC spectrum is crucial for assembling the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for **Vobasine** would include:
 - The N-methyl protons to C-3 and C-21, confirming the position of the methyl group on the nitrogen.
 - The methyl protons of the ester group to the carbonyl carbon (C-17).
 - Protons on the aromatic ring to carbons within and adjacent to the indole system, confirming its substitution pattern.
 - Protons of the ethylidene group (H-18, H-19) to carbons in the piperidine ring, locking in the side chain's position.
- NOESY Spectrum: The NOESY spectrum provides through-space correlations, which are essential for determining the relative stereochemistry of the molecule. For example, NOE correlations between protons across the ring junctions would help to define the conformation of the complex ring system.

By systematically analyzing the data from this suite of NMR experiments, the planar structure and relative stereochemistry of **Vobasine** can be unequivocally determined. This detailed structural information is fundamental for its potential applications in pharmacology and drug development.

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- To cite this document: BenchChem. [Nuclear magnetic resonance (NMR) spectroscopy for Vobasine structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212131#nuclear-magnetic-resonance-nmr-spectroscopy-for-vobasine-structure-elucidation>]

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